molecular formula C19H22N2 B14635531 3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- CAS No. 54171-89-0

3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-

Cat. No.: B14635531
CAS No.: 54171-89-0
M. Wt: 278.4 g/mol
InChI Key: VAWZUYBFDSWLKY-UHFFFAOYSA-N
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Description

3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- is a bicyclic organic compound characterized by its unique structure, which includes two nitrogen atoms and two phenyl groups. This compound is part of the diazabicyclo family, known for their diverse applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- typically involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a ketone or aldehyde . The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- involves its interaction with specific molecular targets. For instance, as a positive allosteric modulator of AMPA receptors, it enhances the receptor’s response to glutamate, leading to increased synaptic transmission and plasticity . This interaction involves binding to specific sites on the receptor, altering its conformation and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of phenyl groups in 3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- enhances its hydrophobicity and ability to interact with hydrophobic pockets in proteins, making it a more potent modulator in biological systems compared to its analogs.

Properties

CAS No.

54171-89-0

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

3,7-diphenyl-3,7-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C19H22N2/c1-3-7-18(8-4-1)20-12-16-11-17(13-20)15-21(14-16)19-9-5-2-6-10-19/h1-10,16-17H,11-15H2

InChI Key

VAWZUYBFDSWLKY-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1CN(C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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